2-(dimethylamino)-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-(dimethylamino)-4-(methylsulfanyl)butanoic acid is an organic compound with a unique structure that includes both a dimethylamino group and a methylsulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions, while the methylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)butanoic acid: Lacks the methylsulfanyl group, making it less versatile in oxidation-reduction reactions.
4-(methylsulfanyl)butanoic acid: Lacks the dimethylamino group, reducing its nucleophilicity.
2-(methylamino)-4-(methylsulfanyl)butanoic acid: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and stability.
Uniqueness
2-(dimethylamino)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2812-23-9 |
---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(dimethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-8(2)6(7(9)10)4-5-11-3/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
FLEXUHXAXRFRAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CCSC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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